Boc-Asp(OBzl)-OSu, also known as Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester, is a synthetic building block commonly used in peptide synthesis []. It belongs to a class of compounds called N-protected amino acid activated esters. The "Boc" refers to the tert-butyloxycarbonyl protecting group, which safeguards the aspartic acid's N-terminus during peptide chain assembly. "OBzl" denotes the benzyl ester protecting the side chain carboxyl group of aspartic acid. Finally, "OSu" represents the N-hydroxysuccinimide (NHS) ester moiety, which acts as an activated leaving group for efficient peptide bond formation.
The significance of Boc-Asp(OBzl)-OSu lies in its role as a versatile reagent for constructing peptides containing aspartic acid residues. The protected functionalities ensure chemoselective reactions during peptide synthesis, allowing for the creation of complex and defined peptide sequences.
Boc-Asp(OBzl)-OSu possesses a unique structure with several key features (Figure 1):
The core structure consists of L-aspartic acid, an essential amino acid containing an amino group (NH2), a carboxylic acid group (COOH), and a side chain with another carboxylic acid group.
The N-terminus is protected by a bulky tert-butyloxycarbonyl (Boc) group, preventing unwanted reactions at this position during peptide synthesis []. Additionally, the side chain's carboxylic acid is shielded by a benzyl (OBzl) ester group to maintain its reactivity for specific peptide bond formation.
The C-terminus is linked to an N-hydroxysuccinimide (NHS) ester, a highly reactive leaving group. This NHS ester readily reacts with the free amine group of another amino acid or peptide, forming a stable peptide bond.
Boc-Asp(OBzl)-OSu participates in several key reactions during peptide synthesis:
The primary reaction involves the NHS ester moiety of Boc-Asp(OBzl)-OSu reacting with the free amino group of another amino acid or peptide chain (Figure 2). The NHS ester departs as N-hydroxysuccinimide, leaving a new peptide bond between the incoming amino acid and the aspartic acid residue. This reaction is highly chemoselective due to the protected functionalities, allowing for the formation of specific peptide sequences.
(Boc-Asp(OBzl)-OSu) + H2N-R → Boc-Asp(OBzl)-R + NHS (where R represents another amino acid or peptide chain)
Following peptide chain assembly, the protecting groups are removed to yield the final peptide product. Cleavage of the Boc group is typically achieved using acidic conditions, while the benzyl ester can be removed using various methods, such as hydrogenolysis or specific cleavage reagents.